Cas no 1388035-25-3 (2-Bromo-5-iodophenylhydrazine)
2-Bromo-5-iodophenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5-iodophenylhydrazine
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- Inchi: 1S/C6H6BrIN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2
- InChI Key: TZFYCZJYPHQNNL-UHFFFAOYSA-N
- SMILES: IC1=CC=C(C(=C1)NN)Br
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- XLogP3: 2.5
- Topological Polar Surface Area: 38
2-Bromo-5-iodophenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000332-250mg |
2-Bromo-5-iodophenylhydrazine |
1388035-25-3 | 98% | 250mg |
673.20 USD | 2021-06-15 | |
| Alichem | A250000332-500mg |
2-Bromo-5-iodophenylhydrazine |
1388035-25-3 | 98% | 500mg |
1,009.40 USD | 2021-06-15 | |
| Alichem | A250000332-1g |
2-Bromo-5-iodophenylhydrazine |
1388035-25-3 | 98% | 1g |
1,600.75 USD | 2021-06-15 |
2-Bromo-5-iodophenylhydrazine Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-Bromo-5-iodophenylhydrazine
2-Bromo-5-IodoPhenylHydrazine (CAS No. 1388035-25-3)
2-Bromo-5-IodoPhenylHydrazine, also known as Phenylhydrazine with bromine and iodine substituents, is a highly specialized organic compound with significant applications in modern chemistry and pharmacology. This compound, identified by the CAS registry number 1388035-25-3, has garnered attention due to its unique chemical properties and potential uses in drug development and organic synthesis.
The structure of 2-Bromo-5-IodoPhenylHydrazine consists of a phenyl ring substituted with bromine at the 2-position and iodine at the 5-position, along with a hydrazine group (-NHNH₂) attached to the phenyl ring. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it valuable for various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of anti-cancer agents and enzyme inhibitors.
One of the most notable applications of 2-Bromo-5-IodoPhenylHydrazine is in medicinal chemistry, where it serves as a key building block for constructing complex molecular architectures. Researchers have utilized this compound to design molecules with high affinity for specific biological targets, such as kinases and receptors, which are crucial in disease pathways. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated its effectiveness in synthesizing potent inhibitors for protein kinase A (PKA), a key regulator in cellular signaling.
In addition to its role in drug discovery, Phenylhydrazine derivatives like this compound have found applications in catalysis and materials science. The bromine and iodine substituents enhance its reactivity, making it suitable for use in cross-coupling reactions—a cornerstone of modern organic synthesis. Recent advancements in palladium-catalyzed coupling reactions have further expanded its utility, enabling the construction of biaryl compounds with unprecedented efficiency.
From an environmental standpoint, understanding the fate and behavior of 2-Bromo-5-IodoPhenylHydrazine is essential for ensuring sustainable chemical practices. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, though its persistence in aquatic environments requires careful management to prevent ecological disruption.
In conclusion, 2-Bromo-5-IodoPhenylHydrazine (CAS No. 1388035-25-3) stands out as a versatile compound with multifaceted applications across diverse fields of chemistry and biology. Its unique structure, combined with cutting-edge research findings, underscores its importance as a valuable tool in contemporary scientific endeavors.
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